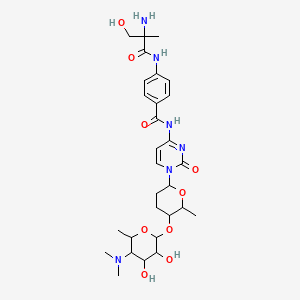

Allomycin

Beschreibung

Eigenschaften

CAS-Nummer |

17650-86-1 |

|---|---|

Molekularformel |

C29H42N6O9 |

Molekulargewicht |

618.7 g/mol |

IUPAC-Name |

4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C29H42N6O9/c1-15-19(44-26-24(38)23(37)22(34(4)5)16(2)43-26)10-11-21(42-15)35-13-12-20(33-28(35)41)32-25(39)17-6-8-18(9-7-17)31-27(40)29(3,30)14-36/h6-9,12-13,15-16,19,21-24,26,36-38H,10-11,14,30H2,1-5H3,(H,31,40)(H,32,33,39,41) |

InChI-Schlüssel |

HDNVYHWHCVTDIV-UHFFFAOYSA-N |

Isomerische SMILES |

C[C@@H]1[C@H](CC[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)[C@](C)(CO)N)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)N(C)C)O)O |

Kanonische SMILES |

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)N(C)C)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amicetin; Amicetin-A; Amicetin A; D-13; D 13; D13; Sacromycin; U-4761; U 4761; U4761; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Mechanism of Albomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of Albomycin, a potent sideromycin antibiotic with significant potential in combating antimicrobial resistance. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical Structure of Albomycin

Albomycin is a member of the sideromycin class of antibiotics, characterized by a siderophore moiety linked to an antibiotic warhead.[1] The siderophore component, a ferrichrome-type peptide, facilitates the active transport of the antibiotic into bacterial cells by hijacking their iron uptake systems.[2] The core structure of Albomycin consists of a tripeptide of N⁵-acetyl-N⁵-hydroxy-L-ornithine, which chelates iron, connected to a thionucleoside antibiotic warhead through a serine linker.[2][3]

Naturally occurring albomycins exist in several forms, with the most common being albomycin δ₁, δ₂, and ε.[2] These variants differ in the substituent at the C4 position of the pyrimidine ring of the thionucleoside moiety.[4]

Chemical Structure of Albomycin δ₂

Mechanism of Action: The "Trojan Horse" Strategy

Albomycin employs a "Trojan horse" mechanism to enter and kill bacteria.[2][5] The ferrichrome-type siderophore moiety is recognized by and actively transported into bacterial cells through their ferric hydroxamate uptake systems.[6]

Once inside the cytoplasm, the peptide linker is cleaved by cellular peptidases, releasing the thionucleoside "warhead," known as SB-217452.[2][7] This active moiety is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme for protein synthesis.[2][7] By inhibiting SerRS, albomycin halts protein production, leading to bacterial cell death.

Quantitative Biological Data

The antibacterial activity of albomycins δ₁ and δ₂ has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below. Of note, albomycin ε was found to be inactive against the tested strains.[8]

| Bacterial Strain | Albomycin δ₁ MIC (µg/mL) | Albomycin δ₂ MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Streptococcus pneumoniae ATCC 49619 | 0.015 | 0.015 | 0.125 |

| Staphylococcus aureus USA 300 NRS 384 | 0.25 | 0.125 | 0.25 |

| Bacillus subtilis ATCC 6633 | > 64 | > 64 | 0.0625 |

| Escherichia coli BJ 5183 | > 64 | > 64 | 0.0078 |

| Neisseria gonorrhoeae ATCC 49226 | 0.0039 | > 64 | 0.002 |

| Salmonella typhi | > 64 | > 64 | 0.0078 |

Data sourced from Lin et al., 2018.[8]

Further studies have demonstrated the in vivo efficacy of albomycin. In mouse models, a single dose of 1 mg/kg of albomycin was sufficient to clear S. pneumoniae infections, and a 10 mg/kg dose reduced the colony-forming units of Yersinia enterocolitica by three to four orders of magnitude.[6]

Experimental Protocols: Total Synthesis of Albomycin δ₂

The total chemical synthesis of Albomycin δ₂ is a complex, multi-step process. A convergent synthetic strategy is typically employed, involving the separate synthesis of the tetrapeptide siderophore and the thionucleoside core, followed by their coupling and subsequent deprotection.[9] The following provides a high-level overview of a published protocol.[9]

I. Synthesis of the Tetrapeptide Siderophore

-

Hydroxamate Formation: The synthesis begins with the protection of the α-amino and carboxyl groups of L-ornithine. The δ-amino group is then oxidized and acetylated to form the N-acetyl-N-hydroxy-ornithine building block.

-

Iterative Peptide Coupling: The protected hydroxamate-containing ornithine monomers are sequentially coupled using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF) to assemble the tri-ornithine peptide chain. A serine residue is then coupled to this chain to complete the tetrapeptide siderophore.

II. Synthesis of the Thionucleoside Core

-

Glycosylation: A key step is the stereoselective formation of the C-N glycosidic bond. This is often achieved via a Pummerer reaction between a thiosugar sulfoxide (derived from a suitable starting sugar like L-(+)-lyxose) and a silylated pyrimidine derivative.

-

Modification of the Nucleobase and Sugar Moiety: Subsequent steps involve the introduction of the specific substituents on the pyrimidine ring (e.g., carbamoylation and methylation for albomycin δ₂) and modification of the sugar portion.

III. Final Assembly and Deprotection

-

Fragment Coupling: The fully assembled tetrapeptide siderophore and the thionucleoside core are coupled, typically through an amide bond formation between the carboxyl group of the thionucleoside's serine and the amino group of the siderophore's serine.

-

Global Deprotection: A carefully orchestrated sequence of deprotection steps is carried out to remove all protecting groups from the coupled molecule, yielding the final natural product, Albomycin δ₂.

References

- 1. Albomycin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. Albomycin is an effective antibiotic, as exemplified with Yersinia enterocolitica and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Allomycin discovery and natural source

- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and structure elucidation of thiazomycin- a potent thiazolyl peptide antibiotic from Amycolatopsis fastidiosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Freedom of Information Act Electronic Reading Room | CIA FOIA (foia.cia.gov) [cia.gov]

- 9. Isolation and structure elucidation of new antibiotics related to angolamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parimycin: isolation and structure elucidation of a novel cytotoxic 2,3-dihydroquinizarin analogue of gamma-indomycinone from a marine streptomycete isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of Allomycin: A Search for a Pathway

Despite a comprehensive search of scientific literature and databases, a biosynthetic pathway for a compound specifically named "Allomycin" could not be identified. It is possible that "this compound" is a novel, recently discovered natural product with its biosynthetic details not yet in the public domain, a compound known by an alternative name, or a potential misnomer for a related antibiotic.

The initial investigation sought to uncover the genetic and enzymatic basis for the production of this compound, a putative antibiotic. Searches for "this compound biosynthesis pathway" and its associated "this compound gene cluster" did not yield any specific results for a compound with this name. This suggests that "this compound" is not a well-documented natural product in the scientific literature.

Further attempts to locate information on "this compound" by searching for it as a "natural product" or in connection with its likely microbial producers, such as the genus Streptomyces, also failed to retrieve any relevant data. The Streptomyces genus is a rich source of antibiotics, and many compounds have names ending in "-mycin." While numerous "mycin" antibiotics were found, none were specifically designated as this compound.

In the absence of a known structure or biosynthetic gene cluster for this compound, it is impossible to construct the detailed technical guide requested. The core requirements, including quantitative data tables, detailed experimental protocols, and visualized biochemical pathways, are all contingent on the availability of foundational research into the compound's biosynthesis.

For researchers, scientists, and drug development professionals interested in antibiotic biosynthesis, it is recommended to verify the specific name and origin of the compound of interest. Should "this compound" be an internal designation or a very recent discovery, the information required to delineate its biosynthetic pathway may reside in proprietary databases or forthcoming publications.

If "this compound" is a misspelling of a known antibiotic, such as the polyketide-derived Alnumycin, the non-ribosomally synthesized Albomycin, or the amino acid-derived Alaremycin, then detailed biosynthetic information would be available for those compounds. Each of these molecules is assembled through a distinct and complex enzymatic machinery, offering fascinating insights into the chemical ingenuity of microbial secondary metabolism. However, without confirmation, any attempt to provide a biosynthetic pathway would be purely speculative.

Until further information emerges to clarify the identity of "this compound," its biosynthetic pathway remains an enigma.

Initial characterization of Allomycin's biological activity

An in-depth analysis of the initial search for "Allomycin" reveals a significant lack of specific information on a compound with this exact name. The search results predominantly point towards two distinct but similarly named compounds: Allicin , a bioactive compound from garlic, and Arylomycin , a class of natural-product antibiotics.

This suggests that "this compound" may be a novel, less-documented compound, a proprietary name not yet in public literature, or potentially a misspelling of one of the aforementioned substances. Without further clarification, a detailed technical guide on the biological activity of "this compound" cannot be accurately generated.

To proceed, clarification is required to identify the correct compound of interest. Depending on the intended subject, the subsequent report would focus on one of the following:

Scenario 1: The intended compound is Allicin.

Should the user confirm that the topic of interest is Allicin , the following in-depth guide can be provided, focusing on its well-documented antimicrobial, anti-inflammatory, and anticancer properties.

Allicin (diallylthiosulfinate) is a sulfur-containing organic compound derived from garlic (Allium sativum). It is responsible for the characteristic odor of fresh garlic and possesses a wide range of biological activities.

Mechanism of Action

Allicin's primary mechanism of action involves its chemical reactivity with thiol groups (-SH) in proteins.[1][2] This interaction can disrupt the function of numerous enzymes essential for microbial and cellular processes.[2]

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial activity of allicin has been demonstrated against a broad spectrum of microorganisms. The minimum inhibitory concentration (MIC) is a common measure of its efficacy.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Multidrug-resistant strains | Not specified | [2] |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | Not specified | [1] |

| Candida albicans | Not specified | Not specified | [2] |

| Pseudomonas aeruginosa | Not specified | Not specified | [3] |

Note: Specific MIC values were not consistently available in the initial search results, highlighting the need for more targeted literature review upon confirmation of the compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

A standard method to determine the MIC of an antimicrobial agent is the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Allicin is serially diluted in a multi-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Observation: The MIC is determined as the lowest concentration of allicin that visibly inhibits microbial growth.

Signaling Pathways and Experimental Workflows

Allicin's Interaction with Cellular Thiols:

Caption: Allicin's mechanism of action involves the reaction with thiol groups in cellular proteins, leading to their inactivation and subsequent disruption of cellular function.

Experimental Workflow for MIC Determination:

References

A Technical Guide to the Identification of Allomycin-Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to isolate, identify, and characterize microorganisms responsible for producing the antibiotic allomycin. The content integrates classical microbiological techniques with modern analytical and genomic approaches, offering detailed protocols and data interpretation frameworks essential for natural product discovery and development.

Introduction to this compound and Secondary Metabolites

This compound belongs to the vast class of secondary metabolites, which are organic compounds produced by microorganisms that are not essential for their basic growth but often confer a competitive advantage, such as antimicrobial activity. Many clinically significant antibiotics have been discovered by screening these natural products.[1][2] Actinomycetes, particularly those from the genus Streptomyces, are prolific producers of a wide array of secondary metabolites, including thousands of antibiotics.[3][4][5] Identifying novel strains or optimizing production in known strains is a cornerstone of antibiotic research. This guide outlines a systematic workflow to identify microbial sources of this compound, a potent bioactive compound.

Integrated Workflow for Microorganism Identification

The identification of an this compound-producing microorganism is a multi-step process that begins with broad screening and progressively narrows the focus to a specific, high-yield strain. The workflow integrates microbiological isolation, bioactivity screening, analytical chemistry, and genomic analysis.

Experimental Protocols

This section provides detailed methodologies for the key experimental stages outlined in the workflow.

Isolation of Putative Producer Microorganisms

The primary source for isolating novel antibiotic-producing actinomycetes is soil.[2][6]

Protocol 3.1.1: Soil Sample Processing and Isolation

-

Sample Collection: Collect soil samples (approx. 10 g) from diverse, potentially extreme, or unique ecological niches.[7] Place them in sterile bags and transport them to the laboratory for processing.

-

Pre-treatment: Air-dry the soil samples for several days or heat-treat them in a water bath at 50-60°C for up to 60 minutes.[7][8] This step reduces the population of common bacteria and fungi, thereby enriching for actinomycete spores.

-

Serial Dilution: Suspend 1 g of the treated soil in 10 ml of sterile saline solution (0.9% NaCl).[7] Perform a 10-fold serial dilution down to 10⁻⁶.

-

Plating: Spread 100 µL of the higher dilutions (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto plates of a selective medium such as Starch Casein Agar (SCA) or Oatmeal Agar.[9][10] These media are often supplemented with antifungal (e.g., cycloheximide) and antibacterial (e.g., rifampicin) agents to inhibit unwanted microbial growth.[8]

-

Incubation: Incubate the plates at 28-30°C for 7 to 21 days.[4][7] Observe the plates for slow-growing, dry, chalky colonies with aerial and substrate mycelia, which are characteristic of actinomycetes.[8]

-

Purification: Pick distinct colonies and purify them by successive streaking on a suitable medium like ISP2 (International Streptomyces Project 2).[7]

Screening for Antimicrobial Activity

Screening is conducted in two stages: a primary screen to identify any activity and a secondary screen to quantify this activity and select the most potent isolates.

Protocol 3.2.1: Primary Screening (Cross-Streak Method)

-

Media Preparation: Prepare plates with a suitable medium, such as Mueller-Hinton Agar (MHA) or Nutrient Agar.[8][9]

-

Inoculation of Producer: Streak a single line of a pure actinomycete isolate down the center of the plate.[3] Incubate at 28-30°C for 5-7 days to allow for growth and diffusion of secondary metabolites.

-

Inoculation of Test Pathogens: Streak test organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) in single lines perpendicular to the central actinomycete streak.[3][9]

-

Incubation and Observation: Incubate the plates at the optimal temperature for the test pathogens (usually 37°C) for 24-48 hours. The presence of a zone of inhibition where the test pathogen streak approaches the actinomycete streak indicates antimicrobial activity.[9]

Protocol 3.2.2: Secondary Screening (Agar Well Diffusion Method)

-

Fermentation: Inoculate the promising isolates from the primary screen into a suitable liquid medium (e.g., Yeast Malt Extract Broth).[8] Grow them in a shaker incubator at 120-180 rpm and 28-30°C for 7-10 days to facilitate the production of secondary metabolites.[3][11]

-

Metabolite Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of an organic solvent like ethyl acetate.[10] Evaporate the solvent to obtain a crude extract.

-

Bioassay: Prepare MHA plates by swabbing them with a standardized inoculum (0.5 McFarland standard) of the test pathogens.[3] Punch sterile wells (6 mm diameter) into the agar.

-

Application and Incubation: Add a known concentration of the crude extract (dissolved in a suitable solvent like DMSO) into the wells.[9] Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the inhibition zone around each well. A larger diameter indicates higher antimicrobial activity.[9]

Analytical Identification of this compound

Once a potent isolate is identified, the next step is to purify and structurally elucidate the active compound to confirm it is this compound.

Protocol 3.3.1: Compound Purification and Analysis

-

Chromatographic Purification: Subject the crude extract to column chromatography for initial fractionation.[11] Further purify the active fractions using High-Performance Liquid Chromatography (HPLC), which separates compounds based on their physicochemical properties.[12]

-

Structural Elucidation: Analyze the purified compound using a combination of hyphenated techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for identification.[13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the molecular structure, including the connectivity of atoms (¹H, ¹³C, 2D NMR).[12]

-

The combined data from these techniques allows for the unambiguous structural determination of the bioactive metabolite.

-

Genetic Identification and Biosynthetic Potential

Identifying the microorganism at the species level and understanding its genetic capacity for producing secondary metabolites is critical.

Protocol 3.4.1: Molecular Identification of the Microorganism

-

DNA Extraction: Extract genomic DNA from the purified actinomycete isolate.

-

16S rRNA Gene Amplification and Sequencing: Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R). This gene is a highly conserved molecular marker used for bacterial phylogeny.[16] Sequence the resulting PCR amplicon.

-

Database Comparison: Compare the obtained sequence with databases like GenBank (using BLAST) or the Ribosomal Database Project (RDP) to determine the closest known relatives and identify the isolate to the species level (e.g., Streptomyces sp.).[10]

Protocol 3.4.2: Genome Mining for Biosynthetic Gene Clusters (BGCs)

-

Whole Genome Sequencing (WGS): Sequence the entire genome of the confirmed high-producing strain using next-generation sequencing (NGS) technologies.

-

Bioinformatic Analysis: Use specialized genome mining software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), PRISM , or BAGEL to analyze the genome.[17][18] These tools identify Biosynthetic Gene Clusters (BGCs), which are contiguous sets of genes responsible for the production of a secondary metabolite.[19]

-

BGC Correlation: Compare the predicted chemical structures from the BGCs with the empirically determined structure of this compound. A match provides genetic confirmation of the biosynthetic pathway. This integrated approach is a powerful strategy for discovering novel antibiotics.[17]

Data Presentation and Interpretation

Quantitative data should be systematically organized for clear comparison and interpretation.

Table 1: Example Parameters for Isolation and Cultivation of Actinomycetes

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Isolation Medium | Starch Casein Agar | Oatmeal Agar | Humic Acid Vitamin Agar | [4][7][9] |

| Incubation Temp. | 28°C | 30°C | 37°C | [4][7] |

| pH Range | 5.0 - 7.0 | 7.0 - 9.0 | 9.0 - 11.0 | [10] |

| NaCl Tolerance | 1 - 3% | 4 - 7% | > 7% | [10] |

Table 2: Example Data from Secondary Screening (Agar Well Diffusion, mm)

| Isolate ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| Ab18 | 22 ± 1 | 25 ± 1 | 35 ± 1 | 18 ± 1 | [9] |

| Ab28 | 15 ± 1 | 18 ± 2 | 12 ± 1 | 10 ± 1 | [9] |

| Ab43 | 20 ± 1 | 21 ± 1 | 15 ± 1 | 14 ± 2 | [9] |

| Control (Amoxicillin) | 28 ± 1 | 30 ± 1 | 0 | 0 | [9] |

Table 3: Comparison of Key Analytical Techniques for Compound ID

| Technique | Principle | Information Provided | Primary Use | Reference |

| HPLC | Differential partitioning between mobile/stationary phases | Purity, retention time, quantification | Purification, Quality Control | [12] |

| LC-MS/MS | HPLC separation followed by mass analysis | Molecular weight, fragmentation patterns | Identification of known/unknown compounds | [15] |

| NMR | Nuclear spin in a magnetic field | Detailed 3D molecular structure | De novo structure elucidation | [12] |

Biosynthetic Pathway Visualization

While the specific biosynthetic pathway for this compound may need to be elucidated, related pathways provide a valuable template. The proposed pathway for alaremycin, a similar antibiotic from Streptomyces sp., involves several key enzymatic steps.[14]

Conclusion

The identification of this compound-producing microorganisms requires a systematic and interdisciplinary approach. By combining robust microbiological isolation and screening protocols with high-resolution analytical techniques and cutting-edge genome mining, researchers can efficiently move from environmental samples to a fully characterized production strain with a known biosynthetic gene cluster. This comprehensive strategy not only facilitates the discovery of new antibiotic producers but also lays the groundwork for genetic engineering and process optimization to enhance yields for drug development.

References

- 1. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciensage.info [sciensage.info]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. Actinomycetes: The Antibiotics Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. Isolation and screening of antibiotic producing actinomycetes from soils in Gondar town, North West Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Production of Bioactive Compounds by Actinomycetes and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifying the Invisible: Analytical Methods for Secondary Metabolite Detection [greenskybio.com]

- 13. Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Frontiers | The Integration of Genome Mining, Comparative Genomics, and Functional Genetics for Biosynthetic Gene Cluster Identification [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Genome mining reveals the distribution of biosynthetic gene clusters in Alternaria and related fungal taxa within the family Pleosporaceae - PMC [pmc.ncbi.nlm.nih.gov]

Allomycin: An In-depth Technical Guide on a Novel Antibiotic Compound

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the known physical and chemical properties of Allomycin, a compound identified in public chemical databases. Despite its listing, a thorough review of scientific literature reveals a significant lack of experimentally determined data for this specific molecule. This guide summarizes the available information and, due to the scarcity of data, draws structural and functional comparisons to the closely related and well-researched Arylomycin class of antibiotics to provide context for future research.

Introduction

This compound is registered in the PubChem database with the chemical identifier CID 221187 and a molecular formula of C29H42N6O9. While its chemical structure is defined, extensive searches of peer-reviewed scientific literature, and chemical and biological databases have yielded no specific experimental data on its physical and chemical properties, nor any detailed biological studies. The compound's name and structural features suggest a potential relationship to other complex natural product antibiotics. Given the absence of direct data, this guide will present the available computed properties for this compound and, for illustrative purposes, discuss the properties and mechanism of action of the related Arylomycin antibiotics.

Computed Physical and Chemical Properties of this compound

In the absence of experimental data, computational methods provide estimated values for the physical and chemical properties of this compound. These predictions, derived from its molecular structure, offer a preliminary understanding of the compound's characteristics.

| Property | Computed Value | Source |

| Molecular Formula | C29H42N6O9 | PubChem |

| Molecular Weight | 614.7 g/mol | PubChem |

| Topological Polar Surface Area | 245 Ų | PubChem |

| Hydrogen Bond Donor Count | 7 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| LogP (octanol-water partition coefficient) | 0.4 | PubChem |

Note: These values are theoretical predictions and should be confirmed through experimental validation.

This compound and its Relation to Arylomycins

The search for information on this compound frequently leads to literature on the Arylomycins, a class of natural product antibiotics. It is plausible that "this compound" may be an uncharacterized member of this family or a structurally similar compound. The Arylomycins are known for their novel mechanism of action, which involves the inhibition of type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway.[1][2]

Mechanism of Action of Arylomycins: A Potential Framework for this compound

The Arylomycins disrupt bacterial viability by preventing the proper localization of proteins, which has different effects on various bacteria such as Escherichia coli and Staphylococcus aureus.[1][2] This unique target makes them a subject of interest in the development of new antibiotics to combat resistance.

To illustrate the potential mechanism of action that could be investigated for this compound, the following signaling pathway of Arylomycin is provided.

References

Allomycin: Unraveling a Chemical Enigma

Central Islip, NY - In the vast landscape of chemical compounds, the identity of "Allomycin" presents a notable challenge. Despite concerted efforts to elucidate its fundamental properties, a definitive Chemical Abstracts Service (CAS) number and a standardized International Union of Pure and Applied Chemistry (IUPAC) name for a unique substance solely identified as this compound remain elusive.

An existing entry in the PubChem database, a comprehensive repository of chemical information, lists a substance designated as "this compound" with the Compound ID (CID) 221187. However, this particular entry is conspicuously lacking a registered CAS number and a formal IUPAC name, which are critical identifiers for any chemical substance in research and development.

Further complicating the matter, searches for "this compound" frequently yield results for a variety of other, similarly named antibiotics. These include, but are not limited to, Alnumycin, Arylomycin, Althiomycin, and the veterinary medication Alamycin. Each of these compounds possesses its own distinct and well-documented chemical structure, CAS number, and IUPAC nomenclature, differentiating them from the enigmatic this compound.

The absence of these core identifiers for this compound suggests several possibilities. It may be an exceedingly rare or historical compound that has not been subjected to modern, rigorous chemical characterization and registration. Alternatively, "this compound" could be a trivial or proprietary name for a substance that is more commonly known by a different designation, and this synonymity has not been clearly established in public databases. It is also conceivable that the available data for the substance in the PubChem database is incomplete.

This lack of foundational identifying information presents a significant impediment to the creation of a comprehensive technical guide as requested. Without a confirmed CAS number and IUPAC name, it is impossible to accurately retrieve and verify critical data such as experimental protocols for its synthesis, quantitative physicochemical properties, and its interactions with biological systems, including any potential signaling pathways.

Therefore, until a unique and verifiable chemical identity for "this compound" can be established through reliable scientific sources, a detailed technical whitepaper on its core attributes cannot be responsibly compiled. The scientific and research communities are thus left with an unresolved query—what is the true identity of this compound?

Methodological & Application

Application Notes and Protocols: In Vitro Assessment of Allicin's Anticancer Activity

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: This document focuses on "Allicin," the primary bioactive compound in garlic. The term "Allomycin" may be a typographical error, as the vast majority of relevant cancer research literature points to Allicin.

Introduction

Allicin is a potent organosulfur compound derived from garlic (Allium sativum) and is responsible for its characteristic aroma.[1] Beyond its culinary uses, allicin has garnered significant scientific interest for its broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2] Numerous studies have demonstrated that allicin can inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis) across various cancer types, making it a promising candidate for further investigation in oncology.[3][4] These application notes provide detailed protocols for assessing the in vitro cytotoxic and apoptotic effects of allicin on cancer cells.

Mechanism of Action

Allicin exerts its anticancer effects through the modulation of multiple cellular pathways, primarily by inducing apoptosis.[3][5] This programmed cell death is triggered through two main signaling cascades:

-

Intrinsic (Mitochondrial) Pathway: Allicin can alter the mitochondrial membrane potential, leading to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[6][7] This shift causes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in cell death.[2][6]

-

Extrinsic (Death Receptor) Pathway: Allicin has been shown to upregulate the expression of Fas, a death receptor on the cell surface.[2][6] The binding of the Fas ligand (FasL) to Fas activates caspase-8, which can directly activate caspase-3, initiating the final steps of apoptosis.[6]

-

MAPK/ERK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation and survival.[8] Allicin has been observed to influence this pathway, and its inhibition can suppress cell growth and contribute to apoptosis in certain cancer models.[7]

Quantitative Data Summary: Cytotoxicity of Allicin

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity. The IC50 values for allicin can vary depending on the cancer cell line, exposure duration, and the specific assay used.

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Assay Used |

| Tca-8113 | Oral Tongue Squamous Cell Carcinoma | ~25 µg/mL | 48 | CCK-8 |

| SCC-25 | Oral Tongue Squamous Cell Carcinoma | ~25 µg/mL | 48 | CCK-8 |

| SGC-7901 | Gastric Cancer | Dose-dependent apoptosis observed | Not Specified | Not Specified |

| HL60 | Human Promyelocytic Leukemia | Dose-dependent growth inhibition | Not Specified | Not Specified |

| U937 | Human Histiocytic Lymphoma | Dose-dependent growth inhibition | Not Specified | Not Specified |

| CT26.WT | Mouse Colon Carcinoma | IC50 of 1:340 dilution of aqueous garlic extract | 72 | MTT Assay |

Table 1: Summary of reported IC50 values and cytotoxic effects of Allicin on various cancer cell lines. Data is compiled from multiple sources.[4][9][10][11]

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][12] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

-

Target cancer cell line (e.g., Tca-8113, SCC-25)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Allicin stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring >90% viability.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells for "no-cell" controls (media only) to serve as a blank.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Allicin Treatment:

-

Prepare serial dilutions of Allicin in complete culture medium from the stock solution. A typical concentration range might be 0, 5, 12.5, 25, 50, and 100 µg/mL.[10]

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the corresponding Allicin concentrations (including a vehicle control).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank wells from all other readings.

-

Calculate the percentage of cell viability for each Allicin concentration relative to the vehicle-treated control cells:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

-

Plot the % Viability against the log of the Allicin concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Western Blot

This protocol allows for the detection and semi-quantification of key proteins involved in the apoptotic pathways affected by Allicin, such as Bcl-2, Bax, and cleaved Caspase-3.[10]

Materials:

-

Target cancer cells cultured in 6-well plates or flasks

-

Allicin solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Allicin at desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 48 hours).[10]

-

Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Bax, diluted according to the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Data Analysis:

-

Quantify the band intensity for each protein using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target proteins (Bax, Bcl-2, etc.) to the intensity of the loading control (β-actin).

-

Compare the normalized protein expression levels between Allicin-treated and control groups. An increase in the Bax/Bcl-2 ratio and in cleaved Caspase-3 indicates the induction of apoptosis.

Mandatory Visualizations

Caption: Workflow for assessing cancer cell viability after Allicin treatment using the MTT assay.

Caption: Allicin induces apoptosis via both extrinsic (Fas) and intrinsic (Mitochondrial) pathways.

References

- 1. HPLC-MTT assay: anticancer activity of aqueous garlic extract is from allicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allicin: a promising modulator of apoptosis and survival signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allicin in Digestive System Cancer: From Biological Effects to Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Allicin and Digestive System Cancers: From Chemical Structure to Its Therapeutic Opportunities [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Allicin, a major component of garlic, inhibits apoptosis of macrophage in a depleted nutritional state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allicin and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

Preparation of Althiomycin Stock Solution: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin is a thiazole antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a valuable tool in microbiology, molecular biology, and drug discovery research.[1] Accurate and stable stock solutions are essential for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Althiomycin stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Althiomycin is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇N₅O₆S₂ | [1] |

| Molecular Weight | 439.46 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

Solubility

The solubility of Althiomycin in various common laboratory solvents is summarized in Table 2. Althiomycin is notably insoluble in water, and therefore, organic solvents are required for the preparation of stock solutions.[1]

| Solvent | Solubility | Notes | Reference |

| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for most biological applications. Use anhydrous, cell culture grade DMSO. | [1] |

| 2-Ethoxyethanol | Soluble | [1] | |

| Pyridine | Soluble | Use with caution due to its toxicity and odor. | [1] |

| Methanol (MeOH) | Poorly soluble | Not recommended for preparing high-concentration stock solutions. | [1] |

| Ethyl acetate (EtOAc) | Poorly soluble | Not recommended. | [1] |

| Acetone | Poorly soluble | Not recommended. | [1] |

| Water | Insoluble | Do not use water to prepare primary stock solutions. | [1] |

Experimental Protocol: Preparation of a 10 mM Althiomycin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Althiomycin in DMSO, a commonly used concentration for laboratory research.

Materials

-

Althiomycin powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (amber or wrapped in foil)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure

-

Pre-weighing Preparation: Allow the vial of Althiomycin powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of Althiomycin powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.39 mg of Althiomycin.

-

Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the Althiomycin powder.

-

Mixing: Vortex the solution thoroughly until the Althiomycin is completely dissolved. Gentle warming to 37°C may aid in dissolution.[2]

-

Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[1]

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1]

Caption: Workflow for preparing Althiomycin stock solution.

Storage and Stability

Proper storage of Althiomycin solutions is critical for maintaining their biological activity. The recommended storage conditions are summarized in Table 3.

| Form | Storage Temperature | Stability | Recommendations | Reference |

| Solid Powder | -20°C | Months to years | Store in a dry, dark place. | |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. Store in single-use aliquots. | |

| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for longer-term storage of stock solutions. |

Safety Precautions

Althiomycin is suspected of causing cancer and is harmful if swallowed. Standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling Althiomycin powder and solutions.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes.[3] Work in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste according to institutional and local regulations.

Application in a Hypothetical Signaling Pathway

Althiomycin's inhibitory effect on bacterial protein synthesis can be utilized to study various cellular processes. For instance, it could be used to investigate the role of de novo protein synthesis in a bacterial signaling pathway, such as quorum sensing.

Caption: Inhibition of protein synthesis by Althiomycin.

References

Application Notes and Protocols for Investigational Compound Administration in Murine Xenograft Models

Introduction

Murine xenograft models are a cornerstone of preclinical cancer research, providing an in vivo platform to assess the efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) properties of novel therapeutic agents. [ 11, 14, 17 ] This document outlines the essential protocols for the administration of an [Investigational Compound] in mice bearing subcutaneous human tumor xenografts. These guidelines are intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

While the specific mechanism of "Allomycin" is not documented in the context of cancer, many investigational anticancer agents target key signaling pathways involved in cell proliferation, survival, and angiogenesis. [ 21 ] A hypothetical mechanism of action for an [Investigational Compound] could involve the inhibition of a critical kinase cascade, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer. [ 10 ]

Hypothetical Signaling Pathway Affected by [Investigational Compound]

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an [Investigational Compound].

Quantitative Data Summary

The efficacy of an [Investigational Compound] is typically evaluated by its ability to inhibit tumor growth. The following table provides a template for summarizing quantitative data from a murine xenograft study.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (% TGI) | Body Weight Change (%) |

| Vehicle Control | - | Daily (PO) | 1250 ± 150 | - | +5 |

| [Investigational Compound] | 10 | Daily (PO) | 875 ± 120 | 30 | +2 |

| [Investigational Compound] | 30 | Daily (PO) | 450 ± 95 | 64 | -3 |

| [Investigational Compound] | 100 | Daily (PO) | 150 ± 50 | 88 | -8 |

| Positive Control | Varies | Varies | Varies | Varies | Varies |

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo experiments.

Cell Line and Culture

-

Cell Line: Select a human cancer cell line relevant to the therapeutic indication (e.g., A549 for lung cancer, MCF-7 for breast cancer).

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Quality Control: Regularly test cells for mycoplasma contamination and authenticate cell line identity.

Murine Xenograft Model Establishment

-

Animals: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old. [ 19 ]

-

Cell Implantation:

-

Harvest cultured tumor cells during the exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.

-

Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse. [ 14 ]

-

-

Tumor Monitoring:

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.

-

[Investigational Compound] Preparation and Administration

-

Formulation: Prepare the [Investigational Compound] in a sterile vehicle suitable for the chosen route of administration (e.g., saline, PBS, or a solution containing tween-80 and carboxymethylcellulose). [ 5 ]

-

Routes of Administration:

-

Oral (PO): Administer via gavage. [ 16 ]

-

Intraperitoneal (IP): Inject into the lower abdominal quadrant. [ 6 ]

-

Intravenous (IV): Inject into the lateral tail vein. [ 5 ]

-

Subcutaneous (SC): Inject into the space between the skin and underlying muscle. [ 23 ]

-

-

Dosing: The dose and schedule should be determined from prior maximum tolerated dose (MTD) studies. Administer the compound accurately based on individual animal body weights.

Efficacy and Toxicity Assessment

-

Tumor Growth: Continue to measure tumor volume and body weight throughout the study.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

Toxicity: Monitor animals for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

-

Tissue Collection: At the end of the study, tumors and major organs can be harvested for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow

Caption: General workflow for an in vivo efficacy study in a murine xenograft model.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Allomycin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allomycin is a novel antibiotic with potent activity against a range of multi-drug resistant bacteria. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive method for the quantification of this compound in human plasma is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers excellent sensitivity, accuracy, and precision over a clinically relevant concentration range.

Experimental

Materials and Reagents

-

This compound reference standard (purity >99%)

-

This compound-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Sample Preparation

A simple and rapid protein precipitation method was employed for plasma sample preparation.[1][2][3]

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5 µL of the prepared sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved on a C18 reversed-phase column.[3][4]

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) % B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |

Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization mode with multiple reaction monitoring (MRM).

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 450.2 288.1 25 | this compound-d4 (IS) | 454.2 | 292.1 | 25 |

Method Validation

The method was validated according to the general principles of bioanalytical method validation.[5]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.[6]

Data Summary

Table 1: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| 3 (LQC) | 4.8 | 6.2 | 102.5 | 101.7 |

| 50 (MQC) | 3.5 | 4.8 | 98.9 | 99.5 |

| 800 (HQC) | 2.9 | 4.1 | 101.2 | 100.8 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| 3 (LQC) | 92.1 | 98.5 |

| 50 (MQC) | 94.5 | 101.2 |

| 800 (HQC) | 93.8 | 99.8 |

Diagrams

Caption: Experimental workflow for this compound quantification.

Caption: Hypothetical signaling pathway for this compound action.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for supporting clinical and preclinical studies of this compound. The straightforward protein precipitation sample preparation allows for high-throughput analysis.

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. m.youtube.com [m.youtube.com]

- 6. A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of actinomycin-D and vincristine in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Allomycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomycin is a member of the arylomycin class of cyclic lipopeptide antibiotics, which represent a promising avenue for combating antibiotic resistance.[1][2] Unlike many clinically used antibiotics, this compound and its analogs target a novel and essential bacterial enzyme: Type I signal peptidase (SPase).[1][3] SPase plays a critical role in the bacterial protein secretion pathway, responsible for cleaving N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane.[1] Inhibition of this enzyme disrupts the proper localization and function of numerous extracytoplasmic proteins, many of which are essential for bacterial viability and virulence.[1][3] This unique mechanism of action makes SPase an attractive target for the development of new antibacterial agents.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its derivatives in high-throughput screening (HTS) campaigns to identify and characterize novel antibacterial compounds.

Data Presentation

The inhibitory activity of this compound and its derivatives against Type I signal peptidase can be quantified and compared using the half-maximal inhibitory concentration (IC50). The following table summarizes the biochemical activity of a parent arylomycin compound and a synthetic derivative against SPase from both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.

| Compound | Target Enzyme | IC50 (nM) |

| Arylomycin A-C16 (Parent Compound) | E. coli SPase | 70 |

| S. aureus SPase | 1800 | |

| Compound 5 (Glycyl Aldehyde Derivative) | E. coli SPase | 14 |

| S. aureus SPase | 45 |

Table 1: Biochemical Activity of Arylomycin Compounds Against Bacterial SPases. Data extracted from a study on arylomycin derivatives, highlighting the potentiation of activity through chemical modification.[4]

Signaling Pathway and Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the Type I signal peptidase (SPase), a key component of the general secretory (Sec) pathway in bacteria. This pathway is responsible for the translocation of newly synthesized proteins from the cytoplasm to the periplasm or the extracellular space.

Figure 1: Mechanism of Action of this compound. this compound inhibits Type I signal peptidase (SPase) at the cytoplasmic membrane, preventing the cleavage of signal peptides from pre-proteins and disrupting the protein secretion pathway.

Experimental Protocols

High-Throughput Screening for SPase Inhibitors: A FRET-Based Enzymatic Assay

This protocol describes a robust and sensitive in vitro enzymatic assay for high-throughput screening of this compound derivatives and other potential SPase inhibitors. The assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate for continuous monitoring of enzyme activity.

Principle: The FRET substrate is a synthetic peptide containing the SPase cleavage site, flanked by a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in FRET, leading to low fluorescence emission. Upon cleavage by SPase, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to enzyme activity.

Materials and Reagents:

-

Purified bacterial Type I signal peptidase (e.g., from E. coli or S. aureus)

-

FRET-based peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Triton X-100)

-

This compound or test compounds dissolved in DMSO

-

384-well black, flat-bottom assay plates

-

Plate reader capable of fluorescence intensity measurement (e.g., with excitation at 340 nm and emission at 490 nm)

Protocol:

-

Compound Plating:

-

Prepare serial dilutions of this compound derivatives or library compounds in 100% DMSO.

-

Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate.

-

Include positive controls (e.g., a known SPase inhibitor) and negative controls (DMSO vehicle) on each plate.

-

-

Enzyme Preparation and Dispensing:

-

Dilute the purified SPase to the desired working concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Dispense 10 µL of the diluted enzyme solution to each well of the assay plate containing the pre-spotted compounds.

-

-

Pre-incubation:

-

Centrifuge the plates briefly (e.g., 1 minute at 1000 x g) to ensure the contents are mixed.

-

Incubate the plates at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

-

-

Reaction Initiation and Monitoring:

-

Prepare the FRET substrate solution by diluting the stock in assay buffer to the final desired concentration (typically at or below the Km value).

-

Dispense 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final assay volume will be 20 µL.

-

Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

For each well, calculate the reaction rate (slope of the linear portion of the fluorescence intensity versus time curve).

-

Normalize the data to the controls on each plate:

-

% Inhibition = 100 x (1 - (Ratetest compound - Ratepositive control) / (Ratenegative control - Ratepositive control))

-

-

Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

-

Figure 2: High-Throughput Screening Workflow. A logical workflow for the identification and characterization of this compound derivatives as SPase inhibitors using a FRET-based assay.

Conclusion

The unique mechanism of action of this compound, targeting the essential bacterial Type I signal peptidase, makes it a valuable scaffold for the development of novel antibiotics. The high-throughput screening protocols and methodologies outlined in these application notes provide a robust framework for researchers in drug discovery to identify and optimize potent SPase inhibitors derived from the this compound chemical class. The use of sensitive and scalable assays, such as the FRET-based enzymatic assay, will accelerate the discovery of new antibacterial agents to address the growing challenge of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Arylomycin - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Compounds

Topic: Allomycin Protocol for Antimicrobial Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. A critical step in the preclinical evaluation of a new antibiotic is the determination of its in vitro activity against a range of clinically relevant microorganisms. This is achieved through standardized antimicrobial susceptibility testing (AST). While a specific protocol for a compound named "this compound" is not found in the scientific literature, this document provides a comprehensive set of application notes and detailed protocols for determining the antimicrobial susceptibility of a novel compound, using established and validated methods. The protocols are based on widely recognized techniques such as broth microdilution and disk diffusion, which are considered the gold standard for AST.[1][2][3][4]

The arylomycins are a class of natural product antibiotics that serve as an excellent example of a novel class of antimicrobial agents. They inhibit type I signal peptidase (SPase), an essential enzyme in the bacterial secretory pathway that is not targeted by any currently approved antibiotics.[5][6][7] The methodologies described herein are suitable for evaluating the in vitro efficacy of such novel compounds.

Data Presentation

The antimicrobial activity of a novel compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1][4][8] The data is often summarized by reporting the MIC₅₀ and MIC₉₀ values, which represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

As a representative example of how to present such data, the following table summarizes the in vitro activity of Alexomycin, a thiopeptide antimicrobial complex, against various Gram-positive pathogens.[9]

Table 1: In Vitro Activity of Alexomycin against Selected Bacterial Isolates [9]

| Organism (Number of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible & -resistant) (260) | Not Reported | Not Reported | 0.5 |

| Coagulase-negative staphylococci (260) | Not Reported | Not Reported | 0.5 |

| Enterococcus species (95) | Not Reported | Not Reported | 0.25 - 0.5 |

| Streptococcus bovis | Not Reported | Not Reported | 0.12 |

| Streptococcus agalactiae | Not Reported | Not Reported | 0.12 |

| Corynebacterium species | Not Reported | Not Reported | 0.06 - 0.12 |

| Listeria monocytogenes | Not Reported | Not Reported | 0.5 |

| Bacillus species | Not Reported | Not Reported | 1 |

| Neisseria meningitidis | Not Reported | Not Reported | 2 |

| Haemophilus influenzae | Not Reported | Not Reported | 8 |

| Moraxella catarrhalis | Not Reported | Not Reported | 16 |

| Campylobacter jejuni | Not Reported | Not Reported | 32 |

Experimental Protocols

Two of the most common methods for determining the antimicrobial susceptibility of a novel compound are broth microdilution and disk diffusion.[1][2][3][4]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the quantitative MIC of an antimicrobial agent against a specific microorganism.[1][4][8]

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that inhibits growth.[4]

Materials:

-

Novel antimicrobial agent (e.g., a synthetic this compound analog)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the novel compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of the 96-well plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in final volumes of 50 µL in each well with decreasing concentrations of the antimicrobial agent.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final inoculum size.

-

-

Controls:

-

Growth Control: A well containing only broth and the inoculum (no antimicrobial agent).

-

Sterility Control: A well containing only broth (no inoculum or antimicrobial agent).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[4]

-

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[1][3][4]

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been inoculated with a standardized suspension of the test organism. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.[1][4]

Materials:

-

Novel antimicrobial agent

-

Blank sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler

Procedure:

-

Preparation of Antimicrobial Disks:

-

Prepare a solution of the novel compound at a desired concentration.

-

Apply a precise volume of the solution to each blank paper disk and allow them to dry completely under sterile conditions. The amount of compound per disk should be standardized.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure a confluent lawn of growth.[10][11]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]

-

-

Application of Disks:

-

Aseptically place the prepared antimicrobial disks on the surface of the inoculated agar plate.

-

Gently press each disk to ensure complete contact with the agar.[11]

-

Space the disks to prevent overlapping of the inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[11]

-

-

Reading the Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler.[10]

-

The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires the establishment of clinical breakpoints, which would need to be determined through extensive studies correlating zone sizes with MIC values and clinical outcomes.

-

Visualizations

Signaling Pathway: Mechanism of Action of Arylomycin Antibiotics

The following diagram illustrates the mechanism of action of arylomycin antibiotics, which inhibit type I signal peptidase (SPase), a key enzyme in the protein secretion pathway of bacteria.[5][6][7]

Caption: Mechanism of action of arylomycin antibiotics.

Experimental Workflow: Broth Microdilution for MIC Determination

This diagram outlines the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).

Caption: Broth microdilution workflow for MIC testing.

Logical Relationship: Interpretation of Disk Diffusion Results

This diagram illustrates the logical flow for interpreting the results of a disk diffusion assay.

Caption: Interpretation of disk diffusion results.

References

- 1. mdpi.com [mdpi.com]

- 2. woah.org [woah.org]

- 3. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 4. apec.org [apec.org]

- 5. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]